2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde is an organic compound characterized by the presence of a methoxyphenoxy group attached to a thiazole ring, which is further substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-methoxyphenol with 2-bromo-1,3-thiazole-5-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as cesium carbonate and a copper catalyst, such as copper(I) chloride, in a solvent like 1-methyl-2-pyrrolidinone. The reaction mixture is heated to reflux to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous chemicals.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-Methoxyphenoxy)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the thiazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
- 2-(4-Methoxyphenoxy)benzaldehyde
- 2-(4-Methoxyphenoxy)propanoic acid
- 4-(4-Methoxyphenoxy)piperidine hydrochloride
Comparison: 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds The thiazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-14-8-2-4-9(5-3-8)15-11-12-6-10(7-13)16-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDAZQVPTYVAAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363378 |
Source
|
Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-25-3 |
Source
|
Record name | 2-(4-methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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